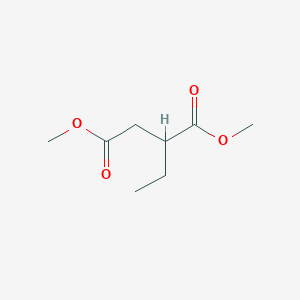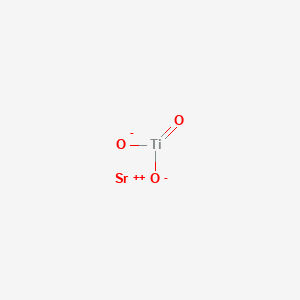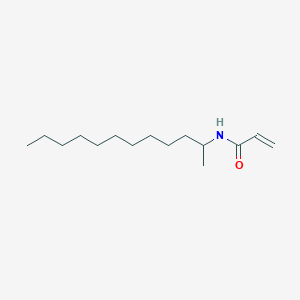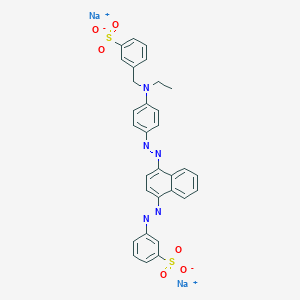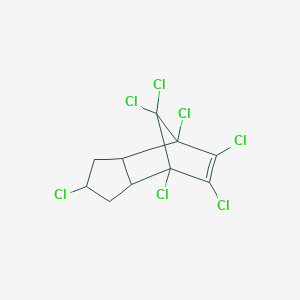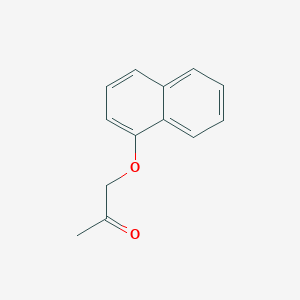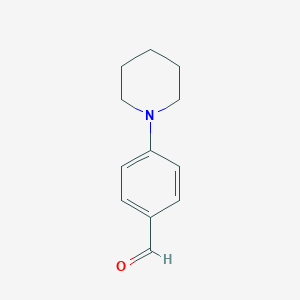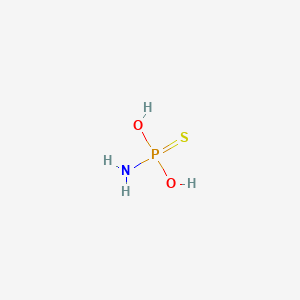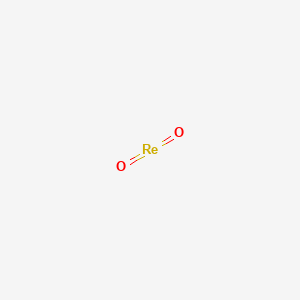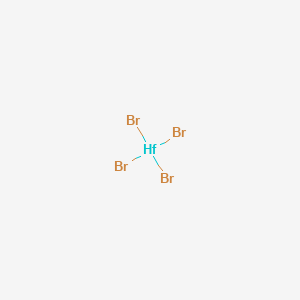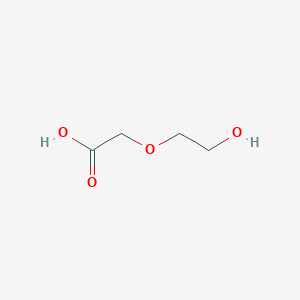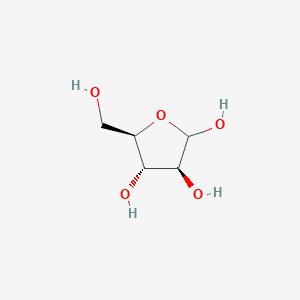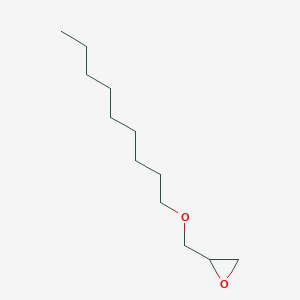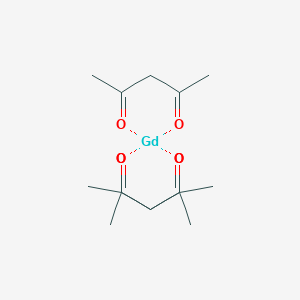
Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Gadolinium (III) complexes, including those with acetylacetonate ligands, can be synthesized through various methods. One approach involves the use of nitronyl or imino nitroxide radicals combined with gadolinium(III) to form different coordination complexes with distinct properties (Lescop, Luneau, Rey, Bussière, & Reber, 2002).
Molecular Structure Analysis
The molecular structure of gadolinium(III) acetylacetonate hydrate and related complexes is characterized by the coordination of the gadolinium ion with acetylacetonate ligands. Studies on similar gadolinium(III) complexes reveal structures where gadolinium is coordinated to various ligands, forming stable complexes (Cañadillas-Delgado, Fabelo, Pasán, Julve, Lloret, & Ruiz-Pérez, 2010).
Chemical Reactions and Properties
Gadolinium(III) acetylacetonate complexes can undergo various chemical reactions, influenced by their molecular structure. The properties of these complexes, such as magnetic and luminescent behaviors, are often studied in the context of their potential applications (Lescop et al., 2002).
Physical Properties Analysis
The physical properties of gadolinium(III) acetylacetonate hydrate include aspects like solubility, density, and crystal structure. These properties are crucial for understanding its behavior in various applications and environments. For instance, the crystal structure of related gadolinium complexes can be determined using techniques like X-ray diffraction, providing insights into their physical characteristics (Cañadillas-Delgado et al., 2010).
Chemical Properties Analysis
Chemically, gadolinium(III) acetylacetonate hydrate is known for its complexation reactions, stability, and potential for forming various coordination geometries. The interaction of gadolinium ions with ligands like acetylacetonate results in complexes with specific chemical behaviors, which are important for their practical applications (Lescop et al., 2002).
Wissenschaftliche Forschungsanwendungen
Composition and Fluorescence
Gadolinium (III) acetylacetonate derivatives exhibit unique composition and fluorescence properties when synthesized via the solvothermal method. This makes them suitable for optical applications, including materials science and photonics, due to their distinctive luminescent characteristics (Lv, Zhang, Chen, & Ma, 2017).
Dielectric Properties
Research on β-Gd2(MoO4)3 thin films prepared by chemical solution deposition using Gadolinium acetylacetonate hydrate shows promising dielectric properties. These films have applications in electronics and photonics, indicating the potential for Gadolinium (III) acetylacetonate hydrate in advanced material synthesis (Ko, Mourey, Clark, & Trolier-McKinstry, 2010).
Decomposition and Nanoparticle Synthesis
The decomposition of Gadolinium acetylacetonate has been studied, showing that it undergoes multiple decomposition steps leading to the formation of Gd2O3 nanoparticles. This process is vital for the production of nanoparticles with specific applications in catalysis and materials science (Mahfouz, Ahmed, & Alshammari, 2014).
Hydrolysis and Sol-Gel Formation
The hydrolysis rate of Gadolinium and cerium acetylacetonates has been analyzed, suggesting a significant impact on the sol-gel formation of gadolinia-doped ceria. This finding is relevant for the development of fuel cells and other energy-related applications (Shen & Shaw, 2010).
Optical and Magnetic Resonance Imaging (MRI) Applications
Gadolinium phosphate nanocubes synthesized from Gadolinium acetylacetonate exhibit properties suitable for optical imaging and MRI, highlighting the compound's role in biomedical imaging and diagnostics (Rodriguez-Liviano et al., 2013).
Magnetocaloric Effect
Gadolinium acetate derivatives derived from Gadolinium acetylacetonate demonstrate a significant magnetocaloric effect, making them applicable in magnetic refrigeration technologies (Guo et al., 2012).
Safety And Hazards
Gadolinium (III) acetylacetonate hydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
gadolinium(3+);pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXQIZIMGZZIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21GdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium (III) acetylacetonate hydrate (99.9%-Gd) (REO) | |
CAS RN |
14284-87-8 |
Source


|
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14284-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

